![molecular formula C21H19N5O8 B15166819 L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]- CAS No. 519156-62-8](/img/structure/B15166819.png)
L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]- is an organic compound with the chemical formula C20H17N5O8 and a molecular weight of 455.38 g/mol . This compound is known for its role in chemical synthesis, particularly in the synthesis of peptides and proteins. It appears as a colorless crystalline or crystalline powder and is soluble in water, alcohols, and acidic solutions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]- typically involves the protection of the histidine amino group and the introduction of the dinitrophenyl group. The process begins with the protection of the amino group using a benzyloxycarbonyl (CBZ) group. The protected histidine is then reacted with 2,4-dinitrofluorobenzene under basic conditions to introduce the dinitrophenyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can remove the dinitrophenyl group, yielding the original histidine derivative.
Substitution: The dinitrophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the original histidine derivative .
Aplicaciones Científicas De Investigación
L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]- has several scientific research applications:
Biology: Employed in studies involving enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]- involves its interaction with specific molecular targets. The dinitrophenyl group can act as a chromophore, allowing the compound to be used in spectroscopic studies. Additionally, the compound can interact with enzymes and proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
L-Histidine, 1-(2,4-dinitrophenyl)-N-[(phenylmethoxy)carbonyl]-: Similar in structure but lacks the N-methyl group.
L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(methoxy)carbonyl]-: Similar but with a methoxy group instead of a phenylmethoxy group.
Uniqueness
L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the dinitrophenyl group makes it particularly useful in spectroscopic studies, while the N-methyl and phenylmethoxy groups influence its solubility and stability .
Propiedades
Número CAS |
519156-62-8 |
|---|---|
Fórmula molecular |
C21H19N5O8 |
Peso molecular |
469.4 g/mol |
Nombre IUPAC |
(2S)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C21H19N5O8/c1-23(21(29)34-12-14-5-3-2-4-6-14)19(20(27)28)9-15-11-24(13-22-15)17-8-7-16(25(30)31)10-18(17)26(32)33/h2-8,10-11,13,19H,9,12H2,1H3,(H,27,28)/t19-/m0/s1 |
Clave InChI |
VLJHTYRCYNZMIW-IBGZPJMESA-N |
SMILES isomérico |
CN([C@@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)C(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CN(C(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


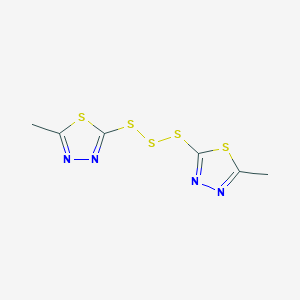
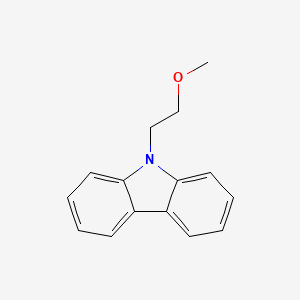
![4-[(But-2-yn-1-yl)oxy]-1-(methanesulfonyl)piperidine](/img/structure/B15166765.png)
![2-Benzofurancarboxylic acid, 5-[bis(2-hydroxyethyl)amino]-, ethyl ester](/img/structure/B15166773.png)

![N-[(2S)-5-[(Diaminomethylidene)amino]-2-(D-phenylalanylamino)-2-(piperidine-1-carbonyl)pentanoyl]-L-serine](/img/structure/B15166779.png)
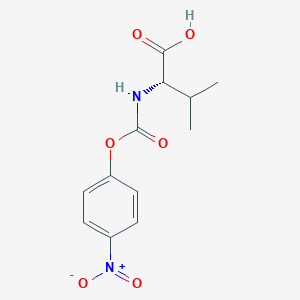
![Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]-](/img/structure/B15166796.png)
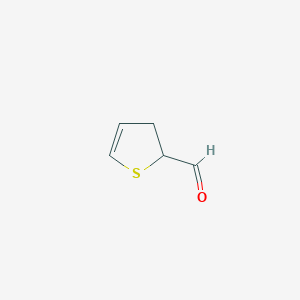
![[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B15166802.png)
![(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15166803.png)
![N~1~-[3-(1-Azacyclopentadec-6-en-1-yl)propyl]propane-1,3-diamine](/img/structure/B15166806.png)
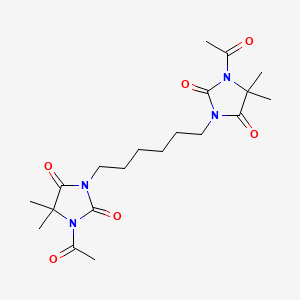
![1-Nonanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenyl-](/img/structure/B15166821.png)
